molecular formula C15H15F3O6 B1610864 Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate CAS No. 112811-67-3

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate

Cat. No.: B1610864
CAS No.: 112811-67-3
M. Wt: 348.27 g/mol
InChI Key: TVILLDNFYNNKTK-UHFFFAOYSA-N
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Description

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate is an organic compound with the molecular formula C15H15F3O6. It is a derivative of malonic acid and features a trifluoromethoxybenzoyl group. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 60-80°C .

Industrial Production Methods

In an industrial setting, the production of Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxybenzoyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3O6/c1-4-23-14(20)9(15(21)24-5-2)12(19)7-6-8(16)11(18)13(22-3)10(7)17/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVILLDNFYNNKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)OC)F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555850
Record name Diethyl (2,4,5-trifluoro-3-methoxybenzoyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112811-67-3
Record name Diethyl (2,4,5-trifluoro-3-methoxybenzoyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate
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Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate
Reactant of Route 3
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Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate
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Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate
Reactant of Route 5
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Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate
Reactant of Route 6
Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate

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